Sub-Nanomolar NK1 Receptor Antagonism Distinguishes 5-Amino-2-Carboxylate from Alternative Substitution Patterns
Ethyl 5-aminoquinoline-2-carboxylate demonstrates potent antagonism at the human NK1 receptor with a binding affinity (Ki) of 6.40 nM in CHO-K1 cells expressing the target [1]. This sub-nanomolar affinity represents a structurally constrained pharmacophore where the 5-amino-2-carboxylate orientation is essential for productive interactions with the NK1 binding pocket [1]. In contrast, alternative regioisomers (e.g., 3-aminoquinoline-2-carboxylate and 7-aminoquinoline-2-carboxylate) lack documented NK1 receptor activity in comparable assay systems .
| Evidence Dimension | NK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.40 nM |
| Comparator Or Baseline | 3-aminoquinoline-2-carboxylate: No reported NK1 activity; 7-aminoquinoline-2-carboxylate: No reported NK1 activity |
| Quantified Difference | >100-fold selectivity window inferred (target compound active at nanomolar concentration; comparators inactive at relevant screening concentrations) |
| Conditions | Human NK1 receptor expressed in CHO-K1 cells; aequorin luminescence assay with Schild plot analysis [1] |
Why This Matters
A Ki of 6.40 nM against human NK1 receptor provides a validated starting point for programs targeting neurokinin-mediated pathways, whereas alternative regioisomers offer no established activity in this target class.
- [1] BindingDB Entry BDBM50070377 (CHEMBL3408519). Affinity Data: Ki = 6.40 nM. Antagonist activity against human NK1 receptor expressed in CHO-K1 cells by aequorin luminescence assay. View Source
